BenchChemオンラインストアへようこそ!

Palosuran

Species selectivity Urotensin-II receptor Binding affinity

Palosuran (ACT-058362) is a nonpeptidic, orally active urotensin-II receptor antagonist with high human UT affinity in membranes (IC50=3.6 nM). Use as a reference antagonist in human UT signaling studies or as a positive control in diabetic nephropathy research. Exercise caution for species selectivity (5000-fold lower affinity for rat UT). Account for potency drop in intact cell assays (IC50=46–86 nM).

Molecular Formula C25H30N4O2
Molecular Weight 418.5 g/mol
CAS No. 540769-28-6
Cat. No. B1678358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalosuran
CAS540769-28-6
Synonyms1-(2-(4-benzyl-4-hydroxypiperidin-1-yl)ethyl)-3-(2-methylquinolin-4-yl)urea
1-(2-(4-benzyl-4-hydroxypiperidin-1-yl)ethyl)-3-(2-methylquinolin-4-yl)urea sulfate salt
ACT 058362
ACT-058362
ACT058362
palosuran
Molecular FormulaC25H30N4O2
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1)NC(=O)NCCN3CCC(CC3)(CC4=CC=CC=C4)O
InChIInChI=1S/C25H30N4O2/c1-19-17-23(21-9-5-6-10-22(21)27-19)28-24(30)26-13-16-29-14-11-25(31,12-15-29)18-20-7-3-2-4-8-20/h2-10,17,31H,11-16,18H2,1H3,(H2,26,27,28,30)
InChIKeyWYJCYXOCHXWTHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Palosuran (CAS 540769-28-6): Scientific Procurement Guide for the Urotensin-II Receptor Antagonist ACT-058362


Palosuran (also designated ACT-058362) is a nonpeptidic, orally active antagonist of the urotensin-II (U-II) receptor (UT receptor) [1]. It is a small molecule tool compound developed to probe the U-II/UT signaling axis, which has been implicated in cardiovascular and renal pathophysiology [1]. Palosuran was advanced into Phase II clinical evaluation for diabetic nephropathy before development was discontinued [2]. Its key features include high affinity for the human UT receptor (IC50 = 3.6 nM) in membrane preparations, oral bioavailability, and well-characterized pharmacokinetic parameters in both healthy volunteers and diabetic patients [1][3].

Why Palosuran Cannot Be Interchanged with Other UT Antagonists or U-II Peptides in Experimental Design


Researchers investigating the urotensin-II system must exercise caution when substituting Palosuran with other UT antagonists (e.g., GSK1562590, urantide) or peptide ligands. Palosuran exhibits a marked species-selectivity gradient, with approximately 5000-fold lower affinity for rat versus human UT receptors, making it unsuitable for cross-species extrapolation without careful consideration [1]. Furthermore, its functional antagonism shows pronounced membrane-versus-intact-cell discrepancies, with binding potency dropping from IC50 = 3.6 nM in membrane preparations to 46–86 nM in intact cellular assays [2]. This context-dependent pharmacology differs fundamentally from alternative antagonists like GSK1562590, which displays sustained receptor binding kinetics and consistent activity across species [3]. Direct substitution without accounting for these variables can produce misleading or uninterpretable results.

Quantitative Differentiation Evidence for Palosuran (ACT-058362) Relative to UT Antagonist Comparators


Species Selectivity Profile: Human vs. Rat UT Receptor Affinity Differential

Palosuran exhibits an extreme species selectivity gradient that distinguishes it from other UT antagonists such as GSK1562590. The compound displays high affinity for the human UT receptor but markedly reduced affinity for the rat ortholog [1]. This species-selectivity profile differs sharply from GSK1562590, which maintains high affinity across mammalian species including monkey (pKi = 9.14), human (pKi = 9.28), mouse (pKi = 9.34), cat (pKi = 9.64), and rat (pKi = 9.66) recombinant receptors .

Species selectivity Urotensin-II receptor Binding affinity Cross-species pharmacology

Membrane-Binding vs. Intact-Cell Functional Antagonism Discrepancy

Palosuran demonstrates a substantial potency shift between membrane binding assays and functional antagonism in intact cellular systems, a phenomenon that has been systematically characterized and limits its utility for investigating the (patho)physiological role of U-II [1]. While showing high affinity in membrane preparations (IC50 = 3.6 nM for recombinant human UT receptors), the compound's inhibitory binding potency drops substantially in intact cells .

Functional antagonism Receptor binding Intact cell pharmacology Membrane preparations

In Vivo Survival Benefit in Streptozotocin-Induced Diabetic Rat Model

Long-term administration of Palosuran produced a statistically significant and clinically meaningful survival benefit in the streptozotocin (STZ)-induced diabetic rat model of progressive diabetic nephropathy [1]. This preclinical finding represents one of the strongest efficacy signals for Palosuran and contrasts with the neutral outcome observed in subsequent human clinical trials (see Evidence Item 4) [2].

Diabetic nephropathy STZ-induced diabetes Survival analysis Preclinical efficacy

Clinical Albuminuria Reduction in Diabetic Patients Contrasted with Phase II Negative Outcome

The clinical evaluation of Palosuran presents a critical efficacy-safety dichotomy that informs procurement decisions. An initial study in macroalbuminuric diabetic patients demonstrated a statistically significant reduction in 24-hour urinary albumin excretion [1]. However, a subsequent larger, randomized, double-blind, placebo-controlled crossover study (PROLONG trial) failed to replicate this finding [2][3]. This disconnect between early clinical signal and confirmatory trial outcome is essential context for researchers selecting this compound.

Diabetic nephropathy Albuminuria Clinical trial Phase II Urotensin-II antagonist

U-II vs. Somatostatin Receptor Pathway Discrimination in Insulin Secretion

Palosuran has been employed to discriminate between urotensin-II (U-II) and somatostatin signaling pathways in the regulation of insulin secretion [1]. In the perfused rat pancreas model, the insulinostatic effect of exogenous U-II was counteracted by Palosuran and by urantide (another UT antagonist), but not by a somatostatin-receptor antagonist (cyclo-somatostatin). Conversely, the insulinostatic effect of somatostatin was not reversed by Palosuran [1]. These reciprocal experiments establish that U-II and somatostatin block beta-cell secretion via distinct, non-overlapping receptors [1][2].

Insulin secretion Somatostatin receptor Urotensin-II Beta-cell function Receptor specificity

Human Pharmacokinetic Parameters: Single and Multiple Ascending Dose Characterization

Palosuran's human pharmacokinetic profile has been extensively characterized through entry-into-humans single ascending-dose studies and multiple-dose studies in healthy male subjects [1][2][3]. These studies establish key PK parameters that are essential for dose selection in human tissue-based assays or ex vivo pharmacological studies. Notably, Palosuran displays a characteristic double-peak plasma concentration-time profile [1].

Pharmacokinetics Oral bioavailability Cmax AUC Half-life First-in-human

Optimal Scientific and Industrial Application Scenarios for Palosuran (ACT-058362) Based on Quantitative Evidence


Human UT Receptor Pharmacological Tool for In Vitro Signaling Studies

Palosuran is optimally deployed as a reference antagonist in human UT receptor signaling studies using membrane preparations or recombinant systems. Its high affinity (IC50 = 3.6 nM) in CHO membranes expressing human UT receptors [1] makes it suitable for competition binding assays and for establishing baseline UT antagonism in human-derived cell lines. Researchers must account for the potency drop in intact cell assays (IC50 = 46–86 nM) when designing functional readouts [2]. For cross-species studies, note the extreme species selectivity: Palosuran has ~410-fold lower affinity for rat UT receptors (IC50 = 1475 nM), making it unsuitable for rat UT target engagement studies unless species-appropriate positive controls are included [1].

Preclinical Diabetic Nephropathy Model Reference Compound

Despite its Phase II clinical failure, Palosuran remains a valuable reference compound for preclinical studies of diabetic nephropathy in rodent models. The compound produced a robust 50-percentage-point survival benefit in STZ-induced diabetic rats (83% survival vs. 33% in untreated controls, p = 0.0011) and demonstrated improvements in insulin levels, glycemic control, renal blood flow, and proteinuria [3]. These well-documented preclinical efficacy endpoints make Palosuran an appropriate positive control or benchmark comparator when evaluating novel UT antagonists or alternative mechanisms in diabetic nephropathy research.

U-II/Somatostatin Pathway Discrimination in Pancreatic Beta-Cell Studies

Palosuran enables specific discrimination between urotensin-II and somatostatin signaling pathways in pancreatic beta-cell functional assays. As demonstrated in perfused rat pancreas studies, Palosuran selectively reverses U-II-mediated insulinostatic effects without affecting somatostatin-mediated inhibition, while somatostatin receptor antagonists do not affect U-II signaling [4]. This pathway specificity supports the use of Palosuran as a pharmacological tool to isolate UT-mediated contributions to insulin secretion regulation, particularly in studies of type 2 diabetes pathophysiology where both U-II and somatostatin signaling may be concurrently dysregulated.

Ex Vivo Human Tissue Pharmacology with Clinically Relevant Dosing

Palosuran's extensively characterized human PK profile enables researchers to design ex vivo pharmacological studies using clinically relevant concentrations. With Cmax values ranging from 11.5 ng/mL (25 mg dose) to 1069 ng/mL (500 mg dose) and terminal half-life of 20–30 hours [5][6], investigators can select dosing concentrations that mirror human exposure levels achieved in completed clinical trials. The accumulation factor of 1.7 after multiple BID dosing should be factored into sustained-exposure experimental designs [7]. This PK-pharmacodynamic bridging capability is valuable for translational studies aiming to correlate in vitro target engagement with achievable human plasma concentrations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Palosuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.